1H-Indole-6-sulfonamide
Overview
Description
1H-Indole-6-sulfonamide is a derivative of indole, a significant heterocyclic compound that plays a crucial role in medicinal chemistry. Indole derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The sulfonamide group attached to the indole ring enhances its pharmacological profile, making it a valuable compound in drug design .
Mechanism of Action
Target of Action
1H-Indole-6-sulfonamide, a derivative of indole, has been found to exhibit strong antimicrobial actions . The primary targets of this compound are various types of bacteria, including Gram-positive Staphylococcus aureus and Bacillus megaterium, and Gram-negative Klebsiella pneumonia .
Mode of Action
It is known that indole derivatives, including sulfonamide-based indoles, have a wide range of physiological activities, including antimicrobial, anticancer, antitubercular, and anti-inflammatory activities . These compounds are thought to interact with their targets, leading to changes that inhibit the growth and proliferation of the target organisms .
Biochemical Pathways
Indole derivatives are known to have a wide range of effects on cellular processes, including inhibition of enzyme activity and disruption of cell division
Pharmacokinetics
Indole derivatives are generally known to have good bioavailability due to their hydrophilic properties .
Result of Action
The result of the action of this compound is the inhibition of the growth and proliferation of certain types of bacteria . Among the tested compounds, it showed the highest antibacterial activity towards Gram-negative Klebsiella pneumonia .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficacy of antimicrobial agents can be affected by factors such as pH, temperature, and the presence of other substances . .
Biochemical Analysis
Biochemical Properties
1H-Indole-6-sulfonamide interacts with various enzymes, proteins, and other biomolecules. It is thought to be a suitable pharmacophore equivalent for substituting active sites in drug design since it undergoes substitution, primarily at the C-3 position, and has hydrophilic properties similar to the sulfonyl group .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indole-6-sulfonamide can be synthesized through various methods. One common approach involves the reaction of indole with sulfonyl chlorides in the presence of a base such as pyridine or triethylamine . The reaction typically occurs at room temperature and yields the desired sulfonamide derivative.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 1H-Indole-6-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, often at the C-3 position of the indole ring.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Oxidation: Sulfonic acids
Reduction: Sulfinamides
Scientific Research Applications
1H-Indole-6-sulfonamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 1H-Indole-2-sulfonamide
- 1H-Indole-3-sulfonamide
- 1H-Indole-5-sulfonamide
Comparison: 1H-Indole-6-sulfonamide is unique due to the position of the sulfonamide group on the indole ring. This positional difference can significantly influence the compound’s biological activity and chemical reactivity . For instance, this compound may exhibit different binding affinities to enzymes compared to its 2- or 3-sulfonamide counterparts .
Properties
IUPAC Name |
1H-indole-6-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c9-13(11,12)7-2-1-6-3-4-10-8(6)5-7/h1-5,10H,(H2,9,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJYOUBTIAOUQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50617203 | |
Record name | 1H-Indole-6-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50617203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145951-26-4 | |
Record name | 1H-Indole-6-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50617203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Indole-6-sulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.